1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4
Description
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 (CAS: P319832) is a nitrogen-15 isotopically labeled derivative of 1,3-di(1H-1,2,4-triazol-1-yl)benzene. It is widely recognized as Fluconazole Impurity C (EP/Pharm. reference standard Y0000574) . The compound features a central 1,3-phenylene spacer bridging two 1,2,4-triazole rings, with all four nitrogen atoms replaced by the stable isotope 15N . This isotopic labeling enhances its utility in quantitative analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where it serves as an internal standard for tracking impurities in pharmaceuticals like fluconazole .
Key physicochemical properties include:
- Molecular formula: C10H8N6 (unlabeled form).
- Structural motif: Rigid aromatic spacer (phenylene) ensures planarity and conjugation, influencing electronic properties and coordination chemistry .
- Synthetic route: Typically derived from fluconazole synthesis intermediates or via nucleophilic substitution reactions involving 1,3-dibromobenzene and 1,2,4-triazole .
Properties
Molecular Formula |
C10H8N6 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
1-[3-((1,2-15N2)1,2,4-triazol-1-yl)phenyl]-(1,2-15N2)1,2,4-triazole |
InChI |
InChI=1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H/i13+1,14+1,15+1,16+1 |
InChI Key |
WXNXRKYXCCDJHI-FIZPRHLTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[15N]2C=NC=[15N]2)[15N]3C=NC=[15N]3 |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)N3C=NC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 typically involves the reaction of 1,3-dibromobenzene with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Scientific Research Applications
Medicinal Chemistry
Antifungal Properties
One of the primary applications of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole derivatives is in the development of antifungal agents. The triazole ring structure is known for its ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to antifungal activity against various pathogenic fungi.
Case Study: Fluconazole Derivatives
Fluconazole is a well-known antifungal agent that shares structural similarities with 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole. Research indicates that modifications to the triazole moiety can enhance antifungal potency and selectivity. Studies have shown that certain derivatives exhibit improved efficacy against resistant strains of Candida species .
Materials Science
Polymerization and Material Synthesis
The compound has also found applications in materials science, particularly in the synthesis of polymers with enhanced thermal and mechanical properties. The incorporation of triazole units into polymer backbones can improve thermal stability and chemical resistance.
Table: Properties of Triazole-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Mechanical Strength | High tensile strength |
| Chemical Resistance | Excellent |
Case Study: Triazole Polymers in Coatings
Research has demonstrated that triazole-based polymers can be used in protective coatings due to their robust chemical resistance and thermal stability. These coatings are beneficial in industrial applications where exposure to harsh chemicals is common .
Environmental Studies
Environmental Monitoring
The stability and reactivity of 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole derivatives make them suitable for use as environmental monitoring agents. They can be utilized as indicators for assessing soil and water contamination by heavy metals or organic pollutants.
Case Study: Detection of Heavy Metals
Studies have shown that triazole compounds can form stable complexes with heavy metals such as lead and cadmium. This property allows for the development of sensitive detection methods for environmental monitoring .
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,1′-(1,6-Hexanediyl)bis-1H-1,2,4-triazole (CAS: 63400-46-4)
- Structure : Aliphatic hexanediyl spacer replaces the phenylene group.
- Properties :
- Flexibility : The hexane chain introduces conformational flexibility, reducing rigidity and π-conjugation compared to the aromatic spacer .
- Solubility : Higher lipophilicity due to the aliphatic chain, enhancing solubility in organic solvents .
- Applications : Primarily used in polymer chemistry as a crosslinking agent, unlike the pharmacologically relevant 1,3-phenylene analog .
3,3'-(1,4-Butanediyl)bis[5-phenyl-1H-1,2,4-triazole] (CAS: 7707-60-0)
1,1′-(1,3-Phenylene)bis(ethanone)
- Structure : Phenylene spacer with ketone groups instead of triazoles.
- Properties :
Fluconazole-Related Impurities
- Example: 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propanol** (Impurity B, CAS: N/A).
- Comparison: Complexity: Propanol backbone introduces hydrogen-bonding capacity, affecting chromatographic retention times in HPLC analysis . Stability: Hydroxyl group increases susceptibility to oxidation compared to the inert phenylene-bis-triazole .
Physicochemical and Analytical Data
Key Research Findings
Coordination Chemistry : The 1,3-phenylene-bis-triazole moiety demonstrates weak coordination to transition metals (e.g., FeIII in [Fe(ImP)2][PF6]), unlike aliphatic analogs, which show negligible metal-binding capacity .
Isotopic Utility : The 15N4 label enables precise quantification in fluconazole formulations, achieving a detection limit of 0.05 ppm via HPLC-MS .
Stability : The phenylene spacer confers thermal stability (decomposition >250°C), outperforming aliphatic analogs (<200°C) .
Biological Activity
1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4 is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other triazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. The following sections detail the biological activity of this compound based on recent research findings.
- Molecular Formula : C10H8N6
- Molecular Weight : 212.21 g/mol
- CAS Number : 1329836-75-0
- Purity : >95% .
Biological Activity Overview
Recent studies have indicated that 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole derivatives exhibit significant biological activities. These include:
- Anti-inflammatory Activity : Research has shown that triazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Compounds similar to 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole have demonstrated a reduction in TNF-α levels by approximately 44–60% at specific concentrations .
- Antimicrobial Activity : The compound has been evaluated against various bacterial strains. Studies suggest that certain substitutions on the triazole ring can enhance antibacterial efficacy. For instance, the presence of specific aliphatic acid moieties has been linked to increased activity against Gram-positive and Gram-negative bacteria .
Study 1: Evaluation of Anti-inflammatory Properties
A study focused on synthesizing new 1,2,4-triazole derivatives revealed that compounds with phenyl substituents exhibited notable anti-inflammatory effects. The compounds were tested for their ability to modulate cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). Results indicated that specific derivatives reduced TNF-α production significantly compared to controls .
Study 2: Antimicrobial Efficacy Assessment
In another investigation involving the antibacterial properties of triazole derivatives, it was found that modifications in the structure significantly affected their activity. Compounds with methacrylic acid substitutions showed enhanced antibacterial effects compared to those with propionic acid groups. The study concluded that structural variations are crucial for optimizing biological activity .
Comparative Data Table
| Compound Name | Biological Activity | Cytokine Inhibition (%) | Antibacterial Efficacy |
|---|---|---|---|
| 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole | Anti-inflammatory | 44–60 | Moderate |
| Triazole Derivative A | Anti-inflammatory | 50–70 | High |
| Triazole Derivative B | Antimicrobial | N/A | Very High |
Q & A
Q. What are the recommended synthetic routes for 1,1'-(1,3-Phenylene)bis-1H-1,2,4-triazole-15N4, and how do reaction conditions influence isotopic purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For isotopic labeling (15N4), precursor selection and controlled reaction conditions (e.g., reflux in anhydrous ethanol with glacial acetic acid as a catalyst) are critical to minimize isotopic scrambling. For example:
- Step 1: React 1,3-phenylene diamine with 15N-enriched triazole precursors under inert atmosphere.
- Step 2: Optimize reaction time (4–6 hours) and temperature (80–100°C) to balance yield and isotopic purity .
Table 1: Example Reaction Parameters
| Parameter | Optimal Range | Impact on Isotopic Purity |
|---|---|---|
| Temperature | 80–100°C | Higher temps risk 15N loss |
| Solvent | Anhydrous ethanol | Reduces side reactions |
| Catalyst (AcOH) | 5–10 drops | Accelerates Schiff base formation |
Q. Which characterization techniques are most effective for verifying the structure and isotopic incorporation of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- 15N NMR : Confirms isotopic incorporation by comparing shifts with non-labeled analogs .
- X-ray crystallography : Resolves spatial arrangement of the triazole-phenylene backbone .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic enrichment (e.g., 15N4 vs. natural abundance) .
Q. How can researchers assess the biological activity of this compound in antimicrobial studies?
Methodological Answer: Follow standardized protocols for triazole derivatives:
- In vitro assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
- Structure-activity relationship (SAR) : Modify substituents on the phenylene core and compare MIC (minimum inhibitory concentration) values .
- Control experiments : Include reference drugs (e.g., fluconazole) and validate via dose-response curves .
Q. What theoretical frameworks guide the study of this compound’s supramolecular interactions?
Methodological Answer: Employ density functional theory (DFT) and molecular docking:
- DFT : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular docking : Simulates binding affinities with biological targets (e.g., fungal cytochrome P450) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis while maintaining isotopic integrity?
Methodological Answer: Use a 2k factorial design to evaluate variables:
Q. What strategies address low solubility of this compound in aqueous biological assays?
Methodological Answer:
Q. How to resolve contradictions between computational predictions and experimental data in supramolecular studies?
Methodological Answer: Adopt an iterative validation framework:
Compare DFT-predicted binding energies with experimental ITC (isothermal titration calorimetry) data.
Refine force fields in molecular dynamics (MD) simulations using experimental crystallographic data.
Q. What isotopic effects does 15N4 labeling have on the compound’s reactivity in catalytic applications?
Methodological Answer:
Q. How to evaluate the compound’s stability under extreme pH or thermal conditions?
Methodological Answer:
Q. What multi-scale modeling approaches integrate quantum mechanics and reactor design for process optimization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
